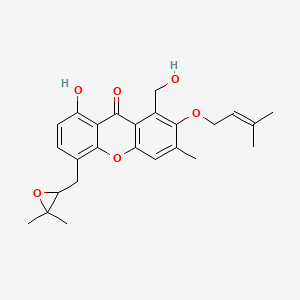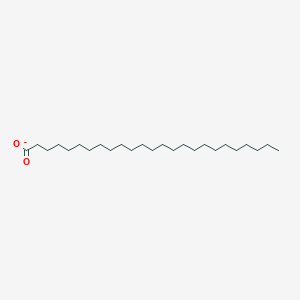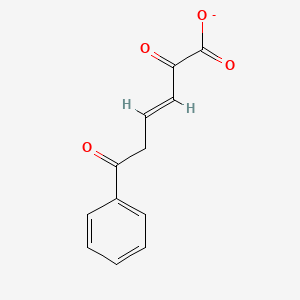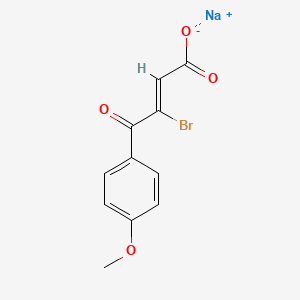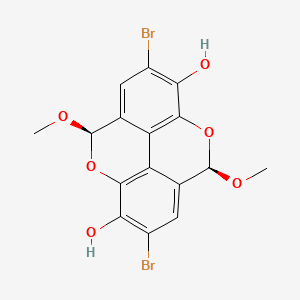
Urceolatol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urceolatol is a natural product found in Polysiphonia urceolata and Polysiphonia stricta with data available.
Aplicaciones Científicas De Investigación
Urceolatol Isolation and Characterization
Urceolatol, a novel bromobenzaldehyde dimer, was identified and isolated from the red alga Polysiphonia urceolata. The structure and absolute stereochemistry of urceolatol were elucidated using spectroscopic techniques and X-ray diffraction analysis, marking its significance in natural product chemistry (Liu et al., 2006).
Antioxidant and Antihyperglycemic Activities
Research has been conducted on the antioxidant and antihyperglycemic activities of various plant extracts, exploring their potential in treating diseases like diabetes. While not directly related to urceolatol, this research contributes to the broader understanding of similar natural compounds in scientific applications (Kumar et al., 2020).
Phytochemical Studies
Extensive phytochemical investigations have been carried out on plants like Urceola rosea, which are used in traditional medicine and as food. These studies focus on identifying major constituents like flavonoids and triterpenes, contributing to the knowledge base about compounds similar to urceolatol (Ngoc et al., 2018).
Anticancer Potential
Investigations into the anticancer activities of proanthocyanidins from plants like Urceola huaitingii have shown significant findings. These studies evaluate the synergistic anticancer effects in combination with chemotherapeutics, providing insights into the potential therapeutic applications of compounds similar to urceolatol (Yu et al., 2016).
Propiedades
Nombre del producto |
Urceolatol |
|---|---|
Fórmula molecular |
C16H12Br2O6 |
Peso molecular |
460.07 g/mol |
Nombre IUPAC |
(3R,10R)-6,13-dibromo-3,10-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-7,14-diol |
InChI |
InChI=1S/C16H12Br2O6/c1-21-15-5-3-7(17)12(20)14-9(5)10-6(16(22-2)24-14)4-8(18)11(19)13(10)23-15/h3-4,15-16,19-20H,1-2H3/t15-,16-/m1/s1 |
Clave InChI |
IBOLQTVCOMGQKN-HZPDHXFCSA-N |
SMILES isomérico |
CO[C@H]1C2=CC(=C(C3=C2C4=C(O1)C(=C(C=C4[C@@H](O3)OC)Br)O)O)Br |
SMILES canónico |
COC1C2=CC(=C(C3=C2C4=C(O1)C(=C(C=C4C(O3)OC)Br)O)O)Br |
Sinónimos |
urceolatol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]phenol](/img/structure/B1260890.png)
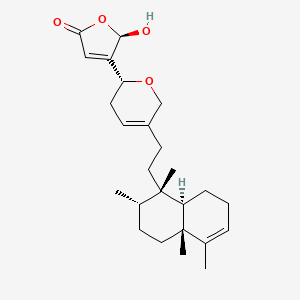
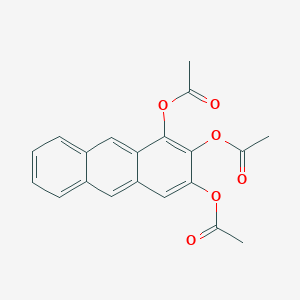
![(S)-2-[[(2S,3R)-1-[(S)-2-(Benzoylamino)-6-guanidinohexanoyl]-3-methyl-4-[(Z)-ethylidene]-2-pyrrolidinyl]carbonylamino]-4-methylpentanoic acid](/img/structure/B1260897.png)
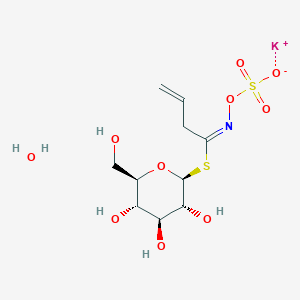
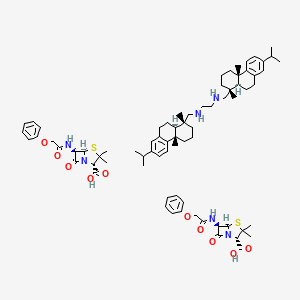
![(5R)-3-[3-fluoro-4-(1-oxidotetrahydro-2H-thiopyran-4-yl)phenyl]-2-oxo-1,3-oxazolidine-5-carboxamide](/img/structure/B1260902.png)

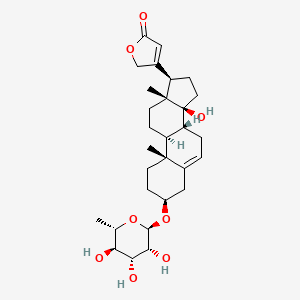
![(NE)-N-[3-[3-[[(3Z)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methyl-1-(2-nitroimidazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B1260906.png)
